Glycerol triglycidyl ether

Übersicht

Beschreibung

Glycerol triglycidyl ether is a colorless to slightly yellow transparent liquid. It is widely used in various applications such as coatings, adhesives, and as a crosslinking agent in polymer chemistry. This compound is known for its ability to enhance the mechanical properties and stability of materials, making it valuable in industrial and scientific applications .

Vorbereitungsmethoden

Glycerol triglycidyl ether is synthesized through the reaction of glycerol with epichlorohydrin, followed by dehydrochlorination using sodium hydroxide. The reaction involves the formation of three epoxy groups, which are crucial for its crosslinking properties . The industrial production of this compound typically involves the following steps:

Reaction with Epichlorohydrin: Glycerol reacts with epichlorohydrin under controlled conditions to form glycerol mono-, di-, and triglycidyl ethers.

Dehydrochlorination: The intermediate products are treated with sodium hydroxide to remove hydrogen chloride, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

Crosslinking Reactions

GTE’s primary role lies in forming covalent bonds with nucleophilic groups, enabling the creation of three-dimensional polymer networks.

Mechanism :

The epoxy rings undergo nucleophilic attack by amines, thiols, or carboxylic acids. For example:

-

Amine crosslinking : Epoxy groups react with primary amines via a step-growth mechanism, forming β-hydroxy amine linkages.

-

Acid/anhydride curing : Carboxylic acids open epoxy rings, forming ester bonds and generating hydroxyl groups.

Experimental Data :

Key Findings :

-

In lithium metal batteries, GTE crosslinked with DOL and FEC plasticizer achieves a lithium transference number (tₗᵢ⁺) of 0.58 and stabilizes Li‖Li cells for 790 hours at 1.0 mA cm⁻² .

-

Crosslinking with gelatine enhances dimensional stability by 60% under dry-wet cycling.

Hydrolysis

GTE’s epoxy groups are susceptible to hydrolysis, particularly under acidic or basic conditions.

Mechanism :

Epoxide rings react with water to form vicinal diols:

Kinetic Insights :

-

Hydrolysis accelerates at pH < 3 or pH > 11, with pseudo-first-order kinetics observed.

-

Activation energy: ~45 kJ/mol in acidic conditions.

Impact on Material Stability :

Hydrolyzed GTE reduces crosslinking density in polymers, lowering thermal stability (e.g., Tₘ decreases by 15–20°C in epoxy resins).

Polymerization

GTE acts as a comonomer in ring-opening polymerization (ROP) and chain-growth reactions.

Thermal Polymerization :

With initiators like LiPF₆, GTE forms crosslinked polyether networks. A study demonstrated:

Radical Copolymerization :

In UV-cured systems with acrylates, GTE improves adhesion (peel strength: 8.2 N/cm) and reduces shrinkage by 30% compared to diglycidyl ethers.

Etherification and Functionalization

GTE undergoes glycidyl-group substitution to introduce tailored functionalities.

Reactions with Alcohols :

In acidic media, GTE reacts with alcohols (e.g., benzyl alcohol) to form ether derivatives. For example:

Quaternization :

Tertiary amines react with GTE to form quaternary ammonium salts, enhancing antimicrobial activity in coatings (e.g., 99.9% reduction in E. coli viability).

Battery Electrolytes

GTE-based gel polymer electrolytes exhibit:

| Property | Value |

|---|---|

| Ionic conductivity | 2.1 × 10⁻⁴ S cm⁻¹ |

| Li⁺ transference number | 0.58 |

| Cycle stability (LiFePO₄) | 84.1% retention after 200 cycles |

| Data sourced from PDOL–FEC–GTE systems |

Coatings and Adhesives

-

Marine coatings : 50% improvement in salt-spray resistance.

-

Wood adhesives : Shear strength increases from 6.2 MPa to 9.8 MPa.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Coatings and Paints

Glycerol triglycidyl ether is primarily used as a reactive diluent in epoxy resin formulations. Its incorporation enhances the flexibility, adhesion, and overall performance of coatings. Specific applications include:

- Appliance Paint

- Marine Coatings

- Automotive Paint

- Electrical Insulating Varnish

- Furniture Coatings

- Paper and Plastic Coatings

The use of GTE in these applications improves the durability and resistance of the coatings against environmental factors such as moisture and UV radiation .

2. Adhesives and Sealants

In adhesive formulations, GTE acts as a modifier to enhance the mechanical properties and thermal stability of the final product. It is particularly beneficial in:

- Construction Adhesives

- Woodworking Adhesives

- Sealants for Automotive Applications

The addition of GTE can improve the bond strength and flexibility of adhesives, making them suitable for demanding applications .

3. Biomedical Applications

Recent studies have explored the potential of glycerol-based polymers, including GTE, for biomedical uses due to their biocompatibility and biodegradability. Key applications include:

- Drug Delivery Systems : GTE can be used to create nanoparticles for targeted drug delivery, enhancing the solubility and bioavailability of hydrophobic drugs.

- Tissue Engineering : GTE-based hydrogels are being investigated as scaffolds for tissue repair due to their favorable mechanical properties and ability to support cell growth .

Case Studies

Case Study 1: Coating Performance Enhancement

A study conducted on the performance of epoxy coatings modified with this compound demonstrated significant improvements in adhesion and flexibility compared to unmodified systems. The modified coatings exhibited enhanced resistance to water and chemicals, making them ideal for industrial applications.

Case Study 2: Biomedical Drug Delivery

Research on glycerol-based nanoparticles showed that incorporating this compound into drug delivery systems resulted in a controlled release profile with reduced initial burst release. This was particularly effective for hydrophilic drugs, indicating its potential in developing advanced therapeutic formulations .

Wirkmechanismus

The mechanism of action of glycerol triglycidyl ether involves the formation of crosslinked networks through its epoxy groups. These groups react with nucleophiles such as amines and acids, leading to the formation of stable covalent bonds. This crosslinking enhances the mechanical properties, stability, and resistance to environmental factors of the materials .

Vergleich Mit ähnlichen Verbindungen

Glycerol triglycidyl ether is unique due to its three epoxy groups, which provide multiple sites for crosslinking. Similar compounds include:

Ethylene glycol diglycidyl ether: Contains two epoxy groups and is used for similar crosslinking applications.

1,1,3-Triglycidyloxypropane: Another triglycidyl ether used in the crosslinking of polymers and biomaterials.

Polyethylene glycol diglycidyl ether: Used for crosslinking and as a plasticizer in various applications.

This compound stands out due to its higher functionality and ability to form more complex crosslinked networks, making it highly valuable in advanced material applications.

Biologische Aktivität

Glycerol triglycidyl ether (GLTE) is a compound with significant potential in various biomedical applications due to its unique chemical structure and properties. This article explores the biological activity of GLTE, focusing on its synthesis, biocompatibility, and applications in drug delivery systems and tissue engineering.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of glycerol with epichlorohydrin or other glycidyl ethers. The resulting compound contains multiple epoxy groups, which can react with various nucleophiles, making it suitable for cross-linking and polymerization processes.

Biocompatibility and Cytotoxicity

Research has demonstrated that GLTE exhibits low cytotoxicity, making it a promising candidate for biomedical applications. In a study involving chitosan cryogels cross-linked with GLTE, the cytotoxic effects were assessed using HCT 116 cells. The results indicated that the cryogels had low cytotoxicity, attributed to the complete reaction of the epoxy groups during cross-linking, which minimized unreacted glycidyl ethers known to exhibit higher toxicity .

Table 1: Cytotoxicity Assessment of GLTE-Based Cryogels

Applications in Drug Delivery

GLTE has been explored as a cross-linker in hydrogels for drug delivery systems. Its ability to form stable networks allows for controlled release of therapeutic agents. For example, a study reported the use of GLTE in creating hydrogels that respond to inflammatory stimuli, enhancing the localized delivery of drugs in response to tissue inflammation .

Case Study: In Situ Polymerized Gel Electrolytes

In another application, GLTE was utilized as a cross-linker in thermally polymerized gel electrolytes for lithium metal batteries. This demonstrates its versatility beyond biomedical applications, indicating potential uses in energy storage technologies .

Immunological Effects

Studies have also suggested that glycerol-based compounds may possess immunostimulatory properties. For instance, glycerol diglycidyl ethers have shown some degree of antimicrobial activity and potential antitumor effects in laboratory settings . However, further research is needed to fully elucidate these effects and their mechanisms.

Eigenschaften

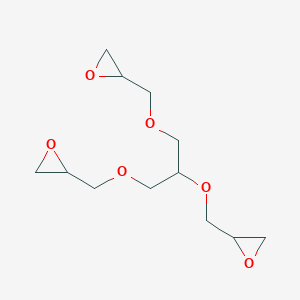

IUPAC Name |

2-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1(13-3-10-5-16-10)9(15-7-12-8-18-12)2-14-4-11-6-17-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEWHONLFGZGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(COCC2CO2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31305-91-6 | |

| Record name | Oxirane, 2,2′,2′′-[1,2,3-propanetriyltris(oxymethylene)]tris-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00884584 | |

| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13236-02-7 | |

| Record name | Glycerol triglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13236-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglycidylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013236027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tris(2,3-epoxypropoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYCIDYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KVT2Q7Z17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGLYCIDYLGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Glycerol Triglycidyl Ether (GTE) in material science applications?

A1: GTE acts as a crosslinking agent due to its three reactive epoxy groups. [, , ] These epoxy groups can react with various functional groups, such as amines, carboxylic acids, and hydroxyls, present in other molecules or materials. This crosslinking process leads to the formation of a three-dimensional network structure, altering the material's physical and chemical properties. For example, in the tanning process of leather, GTE interacts with the amino groups (-NH2) of collagen fibers, leading to crosslinking and enhanced thermal stability. []

Q2: Can you describe the structure and key properties of GTE?

A2: this compound has the molecular formula C9H16O6 and a molecular weight of 216.23 g/mol. [] Its structure consists of a glycerol backbone with three glycidyl ether groups attached. While spectroscopic data is not provided in these excerpts, FTIR and 1H NMR can be used to confirm its structure. [] The presence of three epoxy groups makes GTE highly reactive and suitable for crosslinking reactions.

Q3: How does GTE compare to traditional Resorcinol-Formaldehyde-Latex (RFL) systems in terms of performance and environmental impact?

A3: GTE shows promise as an environmentally friendly alternative to RFL systems, particularly in the preparation of fiber-reinforced rubber composites. [, ] Traditional RFL systems, while effective, utilize toxic components like resorcinol and formaldehyde. Research suggests that GTE-based impregnation solutions can achieve comparable or even superior adhesion performance to RFL systems without the associated toxicity concerns. [, ]

Q4: Are there any studies exploring the biodegradability of GTE-modified materials?

A4: Yes, research has investigated the anaerobic biodegradation of protein hydrolysate crosslinked with GTE and other higher-molecular weight diepoxides. [] The study found that the degradation rate was influenced by the type of diepoxide used, with GTE-crosslinked materials showing a reduced degradation rate compared to unmodified hydrolysate. This highlights the importance of considering the biodegradability of GTE-modified materials in specific applications, particularly in environmentally sensitive areas.

Q5: How does the molecular size of the crosslinking agent affect the properties of the final material?

A5: Comparing GTE (a smaller molecule) to higher-molecular weight diepoxides in crosslinking protein hydrolysate revealed that GTE led to a more significant reduction in biodegradation rate. [] Additionally, in the development of adhesives for rubber composites, GTE outperformed a macromolecular epoxy resin (E-51) in terms of peeling adhesion performance. [] This suggests that smaller, more mobile crosslinkers like GTE can penetrate the material matrix more effectively, leading to a denser crosslinking network and altered material properties.

Q6: What are some of the challenges associated with using GTE in material applications, and how can they be addressed?

A6: One potential challenge is the relatively high reactivity of GTE, which can make controlling the crosslinking reaction and achieving desired material properties challenging. [] Researchers are exploring strategies to fine-tune the reactivity of GTE, such as incorporating it into more complex formulations or modifying reaction conditions like temperature and pH. For instance, using GTE in conjunction with dopamine, m-xylylenediamine, and latex allowed for controlled coating of nylon-66 fibers and improved their interfacial adhesion with neoprene rubber. []

Q7: Beyond fiber-reinforced composites and leather tanning, what are other potential applications for GTE?

A7: GTE's versatility makes it suitable for diverse applications. It can be utilized in the development of high-performance epoxy vitrimers, which are recyclable polymers with self-healing capabilities. [] GTE has also been explored for improving the dimensional stability and flexibility of photographic gelatin films. [] Further research is ongoing to explore its potential in areas such as coatings, adhesives, and biomaterials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.